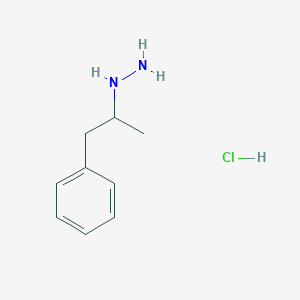

beta-Phenylisopropylhydrazine hydrochloride

描述

Pheniprazine is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class that was used as an antidepressant in the 1960s. It was also used in the treatment of angina pectoris and schizophrenia. Pheniprazine has been largely discontinued due to toxicity concerns such as jaundice, amblyopia, and optic neuritis.

生物活性

Beta-Phenylisopropylhydrazine hydrochloride (also known as phenylisopropylhydrazine or PIPH) is a hydrazine derivative that has been studied for its biological activities, particularly in relation to its potential therapeutic effects and mechanisms of action. This article provides a detailed overview of its biological activity, including findings from various studies, potential applications, and relevant case studies.

This compound is characterized by its hydrazine functional group, which is known to participate in various biochemical reactions. The compound has been noted for its interactions with cellular components, leading to different biological effects.

The metabolic pathways of hydrazines, including beta-phenylisopropylhydrazine, can lead to the formation of reactive species that may bind to cellular macromolecules. These interactions can potentially result in alterations in gene expression and protein function, contributing to both therapeutic effects and toxicity .

Case Studies

Several case studies have explored the implications of this compound in various contexts:

- Long-term Administration Study: A longitudinal study on Swiss mice showed no significant adverse effects or tumor formation after lifelong exposure to this compound. This study provides essential data regarding the safety profile of the compound over extended periods .

- Hydrazine Derivatives Comparison: Comparative studies on other hydrazine derivatives highlight the importance of structural modifications on biological activity. For instance, certain modifications enhance antibacterial properties while minimizing cytotoxicity, suggesting a potential pathway for developing safer derivatives .

Summary of Findings

The biological activity of this compound encompasses a range of effects with implications for therapeutic applications:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for beta-phenylisopropylhydrazine hydrochloride, and how do reaction conditions influence yield?

this compound can be synthesized via diazotization and reduction pathways. A method avoiding acid chloride intermediates involves reacting benzaldehyde derivatives with hydrazine under controlled pH, followed by hydrochloric acid salt formation . Alternatively, diazonium salt reduction using sodium sulfite/NaOH yields phenylhydrazine hydrochloride, which is neutralized and further alkylated . Yield optimization requires precise temperature control (e.g., 0–5°C during diazotization) and stoichiometric ratios of reagents. Impurities from side reactions (e.g., over-reduction) can reduce purity; recrystallization in ethanol/water improves final product quality .

Q. What is the mechanistic basis for its activity as a monoamine oxidase (MAO) inhibitor?

this compound irreversibly inhibits MAO by forming covalent bonds with the enzyme’s flavin adenine dinucleotide (FAD) cofactor. This prevents the oxidative deamination of neurotransmitters like serotonin and norepinephrine, increasing their synaptic concentrations. Its long-acting property arises from slow enzyme regeneration kinetics, as demonstrated in rodent models of depression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across MAO inhibition studies?

Discrepancies in IC₅₀ values may stem from assay variability, such as:

- Enzyme source : Tissue-specific MAO isoforms (e.g., mitochondrial vs. recombinant) exhibit differing sensitivities .

- Substrate concentration : Competitive inhibition kinetics require standardizing substrate (e.g., kynuramine) levels .

- Pre-incubation time : Irreversible inhibitors show time-dependent activity; longer pre-incubation increases potency.

Methodological transparency in reporting these parameters is critical for cross-study comparisons.

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- HPLC-UV : Reverse-phase C18 columns with mobile phases (e.g., 0.1 M phosphate buffer:acetonitrile, 70:30) enable detection at 254 nm. Limit of quantification (LOQ) ≤ 0.1 µg/mL is achievable with sample pre-treatment (protein precipitation) .

- Spectrophotometry : Phosphomolybdic acid (PMA) forms a blue complex with hydrazine derivatives, measurable at 650 nm. Calibration curves must account for matrix interference .

Q. Experimental Design Considerations

Q. How should stability studies be designed to assess degradation under storage conditions?

- Temperature : Accelerated stability testing at 40°C/75% RH for 6 months predicts long-term stability (4°C, sealed).

- Solubility : Aqueous solutions degrade faster; lyophilized formulations in inert atmospheres (N₂) enhance shelf life .

- Analytical monitoring : Periodic HPLC analysis tracks degradation products (e.g., hydrazine cleavage byproducts) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Waste disposal : Neutralize residual compound with 10% acetic acid before disposal as hazardous waste .

Q. Data Interpretation and Reproducibility Challenges

Q. How can researchers address batch-to-batch variability in pharmacological assays?

- Quality control (QC) : Certify purity (>98%) via NMR and elemental analysis.

- Standardized solvents : Use anhydrous DMSO for stock solutions to prevent hydrolysis .

- Positive controls : Include known MAO inhibitors (e.g., pargyline) to validate assay conditions .

Q. What strategies mitigate interference from hydrazine derivatives in structural characterization?

- Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic patterns of hydrazine adducts.

- X-ray crystallography : Co-crystallization with stabilizing agents (e.g., crown ethers) resolves tautomeric ambiguities .

Q. Advanced Applications in Neuropharmacology

Q. How does this compound compare to newer MAO inhibitors in selectivity profiles?

Unlike reversible MAO-A inhibitors (e.g., moclobemide), this compound non-selectively inhibits both MAO-A and MAO-B isoforms. This broad activity necessitates careful evaluation of side effects (e.g., tyramine interaction risk) in preclinical models .

Q. Can its metabolites contribute to observed antidepressant effects?

Hydrolytic metabolites (e.g., phenylisopropylamine) may synergize with MAO inhibition via norepinephrine reuptake blockade, as suggested by accelerated reserpine reversal in rodent studies .

Q. Reference Standards and Method Validation

属性

IUPAC Name |

1-phenylpropan-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-8(11-10)7-9-5-3-2-4-6-9;/h2-6,8,11H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCTUSBYMZQLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021149 | |

| Record name | beta-Phenylisopropylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-05-7 | |

| Record name | Hydrazine, (1-methyl-2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catroniazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Catroniazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Phenylisopropylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。